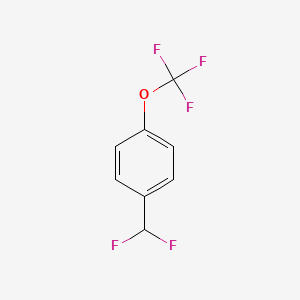

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

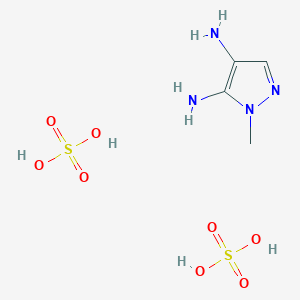

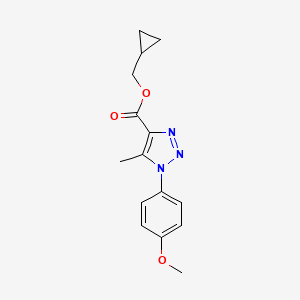

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene , also known by other names such as trifluoromethoxybenzene , p-trifluoromethoxybenzene , and phenyl trifluoromethyl ether , is a chemical compound with the molecular formula C~7~H~3~F~5~O . It features a benzene ring substituted with both a difluoromethyl group (–CF~2~H) and a trifluoromethoxy group (–OCF~3~) . This compound is of interest due to its unique combination of fluorine substituents, which can impart specific properties and reactivity.

Synthesis Analysis

The synthesis of 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene involves the introduction of both fluorine groups onto the benzene ring. Various synthetic routes exist, including radical trifluoromethylation and late-stage difluoromethylation processes . These methods allow for the controlled incorporation of the desired functional groups.

科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of Naphthalenes

The compound can be generated through the treatment of 1-bromo-4-(trifluoromethoxy)benzene, which, upon reaction with lithium diisopropylamide (LDA), produces various phenyllithium intermediates. These intermediates can be used to synthesize 1- and 2-(trifluoromethoxy)naphthalenes through various chemical reactions such as reduction, isomerization, and bromination (Schlosser & Castagnetti, 2001).

Microwave-assisted Synthesis

A microwave-assisted protocol for synthesizing 1,4-bis(difluoromethyl)benzene from related compounds has been developed, demonstrating increased yield and reduced reaction time compared to conventional heating procedures (Pan, Wang, & Xiao, 2017).

Redox System

The compound has been involved in the synthesis of hexakis(4-pyridyl)benzene, a six-electron organic redox system, showcasing its potential in electrochemical applications (Han, Vaid, & Rheingold, 2008).

Material Science and Polymers

Polyetherimide Synthesis

It has been used in the synthesis of novel fluorine-containing polyetherimide, demonstrating its utility in the development of new materials with specific properties like thermal stability (Yu Xin-hai, 2010).

Optical Active Polymers

Tris(pentafluorophenyl)borane, a related compound, has shown effectiveness as a catalyst in synthesizing optically pure and diisotactic poly(siloxane)s, highlighting the potential of related fluorine-containing compounds in advanced polymer synthesis (Zhou & Kawakami, 2005).

High Surface Area Materials

The synthesis of 1,3,5-Tris(4-carboxyphenyl)benzene, a related compound, has led to the creation of honeycomb-like layered zirconium phosphonate frameworks, notable for their remarkable thermal stability and high surface area (Taddei et al., 2014).

Electronic and Optical Applications

Electrochemistry and Chemiluminescence

The compound has been a part of studies on electrochemistry and electrogenerated chemiluminescence (ECL), particularly in the context of starburst oligofluorenes, indicating its relevance in electronic and optical applications (Qi et al., 2016).

Electron-Transport Materials

Perfluoro-1,3,5-tris(p-oligophenyl)benzenes, similar in structure, have been used as amorphous electron-transport materials in organic light-emitting diodes, suggesting the potential of related compounds in electronic device fabrication (Komatsu et al., 2002).

特性

IUPAC Name |

1-(difluoromethyl)-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-7(10)5-1-3-6(4-2-5)14-8(11,12)13/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBXRZFGBVTYOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)

![1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2605614.png)

![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)

![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)